molecular formula C7H13NO2 B2478920 N,N-dimethyl 5-oxopentanamide CAS No. 381230-85-9

N,N-dimethyl 5-oxopentanamide

Cat. No. B2478920
CAS RN: 381230-85-9
M. Wt: 143.186
InChI Key: KJIHPJGWDQZKCP-UHFFFAOYSA-N
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Description

“N,N-dimethyl 5-oxopentanamide” is an organic compound with the CAS Number: 381230-85-9 . It has a molecular weight of 143.19 and its IUPAC name is N,N-dimethyl-5-oxopentanamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H13NO2 . The average mass is 143.184 Da and the monoisotopic mass is 143.094635 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that N,N-dimethyl amides can undergo transamidation reactions with various primary amines .

Scientific Research Applications

1. Role in Neuroscience and Neuroprotection

N,N-dimethyl 5-oxopentanamide derivatives, like dimethyl sulfoxide (DMSO), have been studied for their neuroprotective properties. DMSO has been found to suppress ion currents and calcium influx induced by glutamate, N-methyl-d-aspartate, and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate in hippocampal neurons. This suppression can prevent excitotoxic death of neurons, suggesting potential therapeutic applications in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

2. Utility in Synthesis of Biologically Active Compounds

The utility of N,N-dimethyl enaminones as building blocks for synthesizing a wide range of heterocyclic compounds, including biologically active heterocyclic derivatives, has been a subject of interest. These analogues are of significant biological interest and provide access to new classes of biologically active compounds for biomedical applications (Gaber et al., 2017).

3. Implications in Drug Design and Medicinal Chemistry

Dimethyl 5-oxopentanamide analogues and related compounds have been explored for their applications in drug design and medicinal chemistry. For instance, the study of sulfonamidophenylethylamides has led to the discovery of novel cardiac myosin activators, indicating potential treatments for systolic heart failure (Manickam et al., 2019).

4. Role in Proteomic Studies

Proteomic studies involving compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been conducted to understand their impact on human brain metabolism. These studies have highlighted changes in the proteome of human cerebral organoids and suggested anti-inflammatory actions and modulatory effects on proteins associated with dendritic spines and cytoskeletal reorganization (Dakić et al., 2017).

5. Exploration in Organic Chemistry

Beyond its use as a solvent, this compound has been found to play multiple roles in organic chemistry, such as serving as a reagent, catalyst, and stabilizer. This versatile nature of the compound underscores its importance in various chemical transformations (Heravi et al., 2018).

6. Involvement in Inflammatory and Autoimmune Conditions

Research on fumaric acid esters, like dimethyl fumarate, has shown their neuroprotective effects in neuroinflammation, especially in conditions like multiple sclerosis. Their mechanism of action includes activation of the Nrf2 antioxidant pathway, offering a novel therapeutic approach for enhancing antioxidant responses in multiple sclerosis (Linker et al., 2011).

properties

IUPAC Name

N,N-dimethyl-5-oxopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)7(10)5-3-4-6-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIHPJGWDQZKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

381230-85-9
Record name N,N-dimethyl-5-oxopentanamide
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